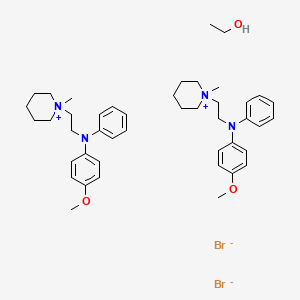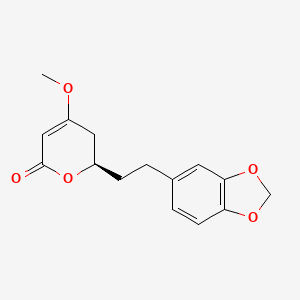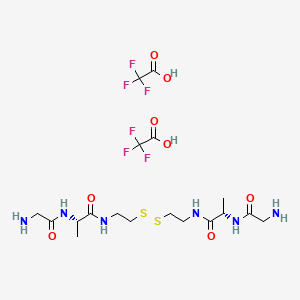
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2'-disulfide bis(trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) is a dipeptide compound It is known for its unique structure, which includes a disulfide bond and trifluoroacetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) typically involves the following steps:
Peptide Bond Formation: The initial step involves the formation of a peptide bond between L-alaninamide and glycyl-N-(2-mercaptoethyl)-. This is usually achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Disulfide Bond Formation: The next step is the formation of the disulfide bond. This can be accomplished by oxidizing the thiol groups present in the N-(2-mercaptoethyl) moiety. Common oxidizing agents include iodine or hydrogen peroxide.
Trifluoroacetate Addition: Finally, the trifluoroacetate groups are introduced. This is typically done by treating the compound with trifluoroacetic acid (TFA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Utilizing automated peptide synthesizers to produce large quantities of the peptide.
Oxidation and Purification: Employing large-scale oxidation reactors and purification systems to ensure high yield and purity.
Trifluoroacetate Incorporation: Using industrial-grade TFA and controlled reaction environments to introduce the trifluoroacetate groups efficiently.
Análisis De Reacciones Químicas
Types of Reactions
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The trifluoroacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol-containing peptides.
Substitution: Peptides with substituted functional groups.
Aplicaciones Científicas De Investigación
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and disulfide bond chemistry.
Biology: Investigated for its role in protein folding and stability due to its disulfide bond.
Medicine: Explored for potential therapeutic applications, including as a drug delivery agent or in the design of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) involves:
Disulfide Bond Formation: The disulfide bond plays a crucial role in stabilizing the compound’s structure and influencing its reactivity.
Molecular Targets: The compound can interact with thiol-containing proteins and enzymes, potentially affecting their function.
Pathways Involved: The compound may participate in redox reactions and influence cellular redox states.
Comparación Con Compuestos Similares
Similar Compounds
L-Cystine: Contains a disulfide bond but lacks the trifluoroacetate groups.
Glutathione Disulfide: A naturally occurring disulfide-containing peptide with different amino acid composition.
N-Acetylcysteine: Contains a thiol group but does not form a disulfide bond.
Propiedades
Número CAS |
117370-27-1 |
|---|---|
Fórmula molecular |
C18H30F6N6O8S2 |
Peso molecular |
636.6 g/mol |
Nombre IUPAC |
(2S)-2-[(2-aminoacetyl)amino]-N-[2-[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]ethyldisulfanyl]ethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H28N6O4S2.2C2HF3O2/c1-9(19-11(21)7-15)13(23)17-3-5-25-26-6-4-18-14(24)10(2)20-12(22)8-16;2*3-2(4,5)1(6)7/h9-10H,3-8,15-16H2,1-2H3,(H,17,23)(H,18,24)(H,19,21)(H,20,22);2*(H,6,7)/t9-,10-;;/m0../s1 |
Clave InChI |
NQPOLYPHFJZQSO-BZDVOYDHSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCCSSCCNC(=O)[C@H](C)NC(=O)CN)NC(=O)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C(=O)NCCSSCCNC(=O)C(C)NC(=O)CN)NC(=O)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


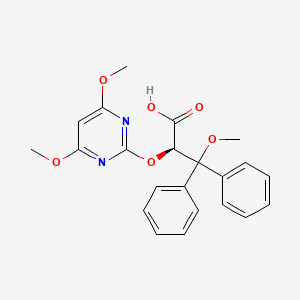

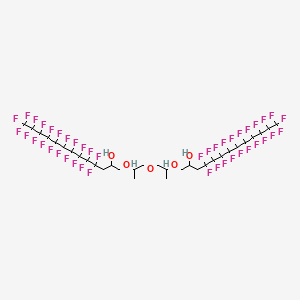
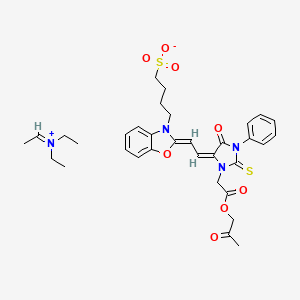
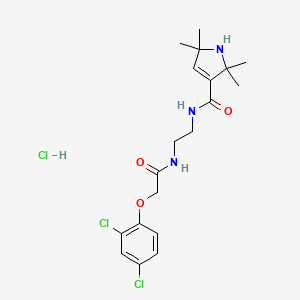
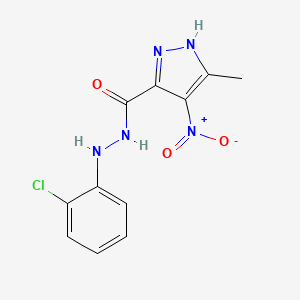
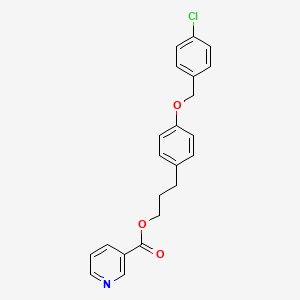

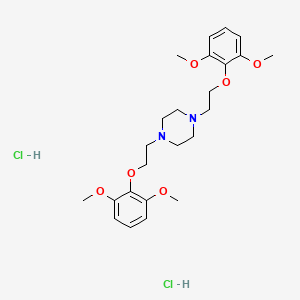
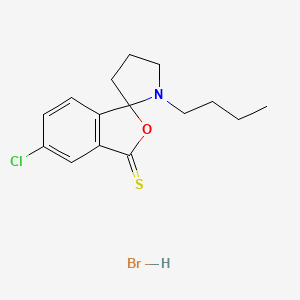
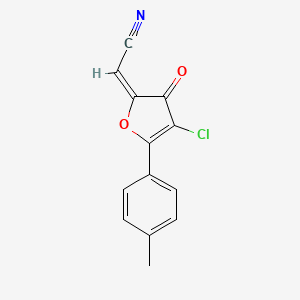
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
